8-Bromoindolo[2,1-b]quinazoline-6,12-dione
Overview
Description
8-Bromoindolo[2,1-b]quinazoline-6,12-dione is a chemical compound with the molecular formula C15H7BrN2O2 and a molecular weight of 327.14 g/mol . This compound is a derivative of indoloquinazoline and is characterized by the presence of a bromine atom at the 8th position of the indole ring. It is a solid at room temperature and is typically stored at 2-8°C .
Preparation Methods
The synthesis of 8-Bromoindolo[2,1-b]quinazoline-6,12-dione involves several steps. One common synthetic route includes the bromination of indoloquinazoline derivatives. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Chemical Reactions Analysis
8-Bromoindolo[2,1-b]quinazoline-6,12-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced indoloquinazoline derivatives.
Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions. Common reagents for these substitution reactions include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Scientific Research Applications
8-Bromoindolo[2,1-b]quinazoline-6,12-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indoloquinazoline derivatives, which are of interest in medicinal chemistry and materials science.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-Bromoindolo[2,1-b]quinazoline-6,12-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, this compound can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent .
Comparison with Similar Compounds
8-Bromoindolo[2,1-b]quinazoline-6,12-dione can be compared with other indoloquinazoline derivatives such as:
6,6-Di(indol-3-yl)-2,8-dimethylindolo[2,1-b]quinazolin-12(6H)-one: This compound has similar structural features but differs in the substitution pattern on the indole ring.
8-Cyanoindolo[2,1-b]quinazoline-6,12-dione: This derivative has a cyano group instead of a bromine atom, which can significantly alter its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
8-bromoindolo[2,1-b]quinazoline-6,12-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7BrN2O2/c16-8-5-6-12-10(7-8)13(19)14-17-11-4-2-1-3-9(11)15(20)18(12)14/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INPHXCCBDRGBRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C4=C(C=C(C=C4)Br)C(=O)C3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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